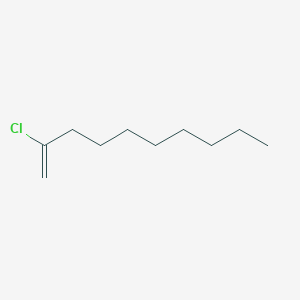

2-Chloro-1-decene

Description

2-Chloro-1-decene is a chlorinated alkene with the molecular formula C₁₀H₁₉Cl. It features a ten-carbon chain with a double bond at the first position (between C1 and C2) and a chlorine substituent at the second carbon. This structure places the chlorine in an allylic position, which may influence its reactivity in substitution or elimination reactions. Such compounds are typically used as intermediates in organic synthesis, polymer production, or specialty chemical manufacturing.

Propriétés

IUPAC Name |

2-chlorodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKSXGRCBUWJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460449 | |

| Record name | 2-chlorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89632-03-1 | |

| Record name | 2-chlorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-1-decene can be synthesized through several methods. One common approach involves the chlorination of 1-decene. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1-decene often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-1-decene undergoes a variety of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in 2-Chloro-1-decene can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Addition Reactions: Halogens like bromine or hydrogen halides are typical reagents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid are employed.

Major Products Formed:

Substitution: Products include various substituted alkenes.

Addition: Products include dihalides or halohydrins.

Oxidation: Products include epoxides and alcohols.

Applications De Recherche Scientifique

2-Chloro-1-decene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-decene in chemical reactions typically involves the interaction of the chlorine atom and the double bond with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile. In addition reactions, the double bond reacts with electrophiles to form new bonds. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-Chloro-1-decene with structurally or functionally related compounds, drawing on data from the provided evidence.

1-Chloro-2-methyl-1-propene (C₄H₇Cl)

- Structure : A four-carbon chloroalkene with a chlorine atom at position 1 and a methyl group at position 2. The double bond is between C1 and C3.

- Molecular Weight : 106.55 g/mol (vs. 174.71 g/mol for 2-Chloro-1-decene).

- Reactivity : The chlorine’s proximity to the double bond may facilitate elimination reactions (e.g., dehydrohalogenation) to form conjugated dienes.

- Applications : Used in research and industrial applications as a chemical intermediate .

2-Butene, 1-chloro- (C₄H₇Cl)

- Structure : A four-carbon chloroalkene with chlorine at position 1 and a double bond between C1 and C2.

- Molecular Weight : 106.55 g/mol.

- Physical Properties : Shorter chain length results in lower boiling point and higher volatility compared to 2-Chloro-1-decene.

- Reactivity : Likely undergoes electrophilic addition reactions (e.g., with HCl or H₂O) at the double bond. The absence of bulky substituents may enhance reactivity compared to longer-chain analogs .

2-Methyl-2-decene (C₁₁H₂₂)

- Structure : A ten-carbon alkene with a methyl branch at position 2 and a double bond between C2 and C3.

- Molecular Weight : 154.29 g/mol (vs. 174.71 g/mol for 2-Chloro-1-decene).

- Physical Properties : The absence of chlorine reduces polarity, leading to lower density and boiling point compared to 2-Chloro-1-decene.

- Reactivity: Non-chlorinated alkenes typically participate in addition reactions (e.g., hydrogenation or halogenation) rather than substitution .

Data Table: Comparative Analysis

Research Findings and Insights

- Chlorine Position Impact : Chlorine’s allylic position in 2-Chloro-1-decene may enhance its reactivity in nucleophilic substitutions compared to terminal chloroalkenes like 1-Chloro-2-methyl-1-propene.

- Chain Length Effects : Longer chains (e.g., decene derivatives) exhibit higher boiling points and lower volatility than shorter analogs (e.g., butene derivatives).

- Hazard Profile: Chlorinated alkenes generally pose greater toxicity risks than non-chlorinated analogs, necessitating stringent safety protocols (e.g., skin protection, ventilation) .

Activité Biologique

2-Chloro-1-decene is an organic compound with the molecular formula C₁₀H₁₉Cl. It features a double bond and a chlorine substituent, which contribute to its reactivity and potential biological activity. This article reviews the biological activities associated with 2-Chloro-1-decene, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Weight : 174.72 g/mol

- Boiling Point : Approximately 182 °C

- Solubility : Moderately soluble in organic solvents

Biological Activity Overview

Research indicates that 2-Chloro-1-decene exhibits a range of biological activities, particularly in antimicrobial and cytotoxic contexts. Its structural characteristics allow it to interact with various biomolecules, leading to diverse biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to or including 2-Chloro-1-decene:

-

Mechanism of Action :

- The chlorine atom in 2-Chloro-1-decene can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that disrupt microbial cell functions.

- The double bond allows for addition reactions with electrophiles, which may enhance its reactivity against microbial targets.

-

Case Studies :

- A study demonstrated that chlorinated alkenes, including derivatives of 2-Chloro-1-decene, exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- In vitro assays indicated that certain derivatives showed comparable efficacy to clinically used antibiotics like ampicillin and rifampicin .

-

Comparison with Related Compounds :

- Similar chlorinated compounds, such as 2-Bromo-1-decene and 1-Chlorooctane, were analyzed for their biological activities. While they exhibited some degree of antimicrobial properties, 2-Chloro-1-decene showed enhanced reactivity due to its unique structure .

Cytotoxicity Studies

The cytotoxic effects of 2-Chloro-1-decene have also been investigated:

- Cell Line Testing :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chlorinated alkenes:

| Compound | Antimicrobial Activity | Cytotoxicity Level | Notes |

|---|---|---|---|

| 2-Chloro-1-decene | High | Low at low doses | Effective against Gram-positive bacteria |

| 2-Bromo-1-decene | Moderate | Moderate | Similar structure but less reactive |

| 1-Chlorooctane | Low | Low | Lacks double bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.